molecular formula C8H7BFN3O2 B6295074 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid CAS No. 2256747-78-9

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid

Cat. No.: B6295074
CAS No.: 2256747-78-9
M. Wt: 206.97 g/mol
InChI Key: JZBUDVKZQBVEQO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid is a chemical compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a fluoropyridyl group

Preparation Methods

The synthesis of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the Fluoropyridyl Group: The fluoropyridyl group can be introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.

    Boronic Acid Functionalization:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluoropyridyl group can enhance the compound’s binding affinity and specificity for certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a boronic acid group with a fluoropyridyl-substituted pyrazole ring, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFN3O2/c10-7-1-2-8(11-4-7)13-5-6(3-12-13)9(14)15/h1-5,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUDVKZQBVEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=NC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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